molecular formula C10H19NO3 B13980837 (E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate

(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate

Cat. No.: B13980837
M. Wt: 201.26 g/mol
InChI Key: RDSBVFLOBKVNEE-GQCTYLIASA-N
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Description

2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate is an organic compound with a complex structure that includes a carbamate group, a hydroxyl group, and a pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate typically involves the reaction of 2-Methyl-2-propanyl chloroformate with [(3e)-5-hydroxy-3-penten-1-yl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction conditions, leading to higher selectivity and reduced waste. The use of catalysts such as Raney nickel can further improve the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This compound may also interact with cellular pathways involved in signal transduction and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propanyl (4-hydroxy-2-octanyl)carbamate
  • 2-Methyl-2-propanyl (4-hydroxy-3-piperidinyl)carbamate

Uniqueness

2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate is unique due to its specific structural features, such as the pentenyl chain and the position of the hydroxyl group.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-[(E)-5-hydroxypent-3-enyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h4,6,12H,5,7-8H2,1-3H3,(H,11,13)/b6-4+

InChI Key

RDSBVFLOBKVNEE-GQCTYLIASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC/C=C/CO

Canonical SMILES

CC(C)(C)OC(=O)NCCC=CCO

Origin of Product

United States

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